molecular formula C8H14O B6589184 2,2-dimethyl-4-methylideneoxane CAS No. 62913-30-8

2,2-dimethyl-4-methylideneoxane

Cat. No. B6589184
CAS RN: 62913-30-8
M. Wt: 126.2
InChI Key:
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Description

2,2-Dimethyl-4-methylideneoxane (DMM) is an organic compound composed of two methyl groups and two oxygen atoms. It is a cyclic hydrocarbon, with a molecular structure of C6H10O2. It is a colorless liquid, with a boiling point of 108 °C and a melting point of -50 °C. DMM is an important chemical intermediate used in the synthesis of various compounds, such as pharmaceuticals, fragrances, and dyes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4-methylideneoxane is based on its ability to react with aldehydes or ketones to form an alkene. This alkene is then oxidized to form the desired product. The reaction is catalyzed by a base, such as sodium hydroxide or potassium tert-butoxide.
Biochemical and Physiological Effects
2,2-dimethyl-4-methylideneoxane has no known biochemical or physiological effects on humans. However, it is important to note that it is an irritant and should be handled with care. In addition, it is flammable and should be kept away from sources of ignition.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,2-dimethyl-4-methylideneoxane in laboratory experiments is that it is a relatively inexpensive and versatile compound. It can be used in a variety of reactions, and it is easy to handle and store. The main limitation of using 2,2-dimethyl-4-methylideneoxane is that it is flammable and should be handled with care.

Future Directions

Future research into 2,2-dimethyl-4-methylideneoxane could focus on its potential applications in the fields of organic chemistry, biochemistry, and molecular biology. Additionally, further research could be conducted into its use as a catalyst in various reactions. Additionally, research could be conducted into its potential toxicity and its ability to interact with other compounds. Finally, further research could be conducted into the potential uses of 2,2-dimethyl-4-methylideneoxane in the synthesis of various compounds, such as pharmaceuticals, fragrances, and dyes.

Synthesis Methods

2,2-dimethyl-4-methylideneoxane is synthesized through a process known as the Wittig reaction. This involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The reaction is catalyzed by a base, such as sodium hydroxide or potassium tert-butoxide. The alkene is then oxidized to form the desired product.

Scientific Research Applications

2,2-dimethyl-4-methylideneoxane is used in many scientific research applications, such as in the synthesis of pharmaceuticals, fragrances, and dyes. It is also used in the synthesis of compounds for use in the fields of organic chemistry, biochemistry, and molecular biology. In addition, 2,2-dimethyl-4-methylideneoxane is used in the synthesis of various organic compounds, including polymers, resins, and surfactants.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-dimethyl-4-methylideneoxane can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "2-methyl-2-butene", "formaldehyde", "sodium hydroxide", "acetic acid", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: React 2-methyl-2-butene with formaldehyde in the presence of sodium hydroxide to form 2,2-dimethyl-4-hydroxybutanal.", "Step 2: Treat 2,2-dimethyl-4-hydroxybutanal with acetic acid and sulfuric acid to form 2,2-dimethyl-4-methylidenebutanal.", "Step 3: React 2,2-dimethyl-4-methylidenebutanal with sodium hydroxide to form 2,2-dimethyl-4-methylideneoxane.", "Step 4: Purify the product by washing with water and drying with sodium chloride." ] }

CAS RN

62913-30-8

Product Name

2,2-dimethyl-4-methylideneoxane

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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